4-Isobutylbenzenesulfonohydrazide

Enzyme Inhibition Dihydroorotase Structure-Activity Relationship

Researchers requiring sterically-defined sulfonohydrazide precursors often face batch variability with generic p-toluenesulfonohydrazide. 4-Isobutylbenzenesulfonohydrazide resolves this with a defined 4-isobutyl substituent that directly modulates hydrazone stability, solubility, and enzyme inhibition potency. • 2.9-fold dihydroorotase inhibition increase over simpler sulfonohydrazide scaffolds • Direct precursor for N'-(2-hydroxy-3-methoxybenzylidene) derivatives with low nM STS/17β-HSD inhibition • 95% purity, ideal for automated sulfonyl hydrazone library synthesis

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
CAS No. 588676-15-7
Cat. No. B1335294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylbenzenesulfonohydrazide
CAS588676-15-7
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)S(=O)(=O)NN
InChIInChI=1S/C10H16N2O2S/c1-8(2)7-9-3-5-10(6-4-9)15(13,14)12-11/h3-6,8,12H,7,11H2,1-2H3
InChIKeyJFRFKKYXODPXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutylbenzenesulfonohydrazide Procurement Overview


4-Isobutylbenzenesulfonohydrazide (C10H16N2O2S, MW 228.31 g/mol) is a benzenesulfonohydrazide derivative featuring a 4-isobutyl substituent . This compound belongs to the sulfonohydrazide class, which is recognized for its utility as stable, easy-to-handle precursors in organic synthesis, particularly for generating sulfonyl hydrazones, sulfonyl radicals, and other reactive intermediates . Its primary commercial availability is as a research chemical with a typical purity of 95% .

Scaffold for sulfonyl hydrazone libraries — reliable 95%+ purity building block for automated synthesis and SAR programs.
Steric/lipophilic control via isobutyl group — provides distinct solubility and hydrazone stability profile compared to unsubstituted or sec-butyl analogs.
Enzyme inhibitor precursor — enables direct access to bioactive hydrazones targeting steroid sulfatase and 17β-HSDs.

Selecting 4-Isobutylbenzenesulfonohydrazide Over Analogs


Generic substitution with common sulfonohydrazides like p-toluenesulfonohydrazide or unsubstituted benzenesulfonohydrazide is not viable when specific steric and lipophilic properties are required. The isobutyl group on the 4-Isobutylbenzenesulfonohydrazide scaffold directly impacts its solubility profile, steric bulk, and the stability of its resulting hydrazones . Unlike its sec-butyl isomer (CAS 869947-10-4), the branching pattern of the isobutyl group creates a distinct steric environment that can influence reaction kinetics, enzyme inhibition potency, and the crystallinity of downstream derivatives [1]. This specificity makes it a non-negotiable starting material for established synthetic routes or SAR programs.

p-Toluenesulfonohydrazide or unsubstituted benzenesulfonohydrazide — lack the isobutyl steric bulk; hydrazone stability and reaction kinetics may shift significantly.
Sec-butyl isomer (CAS 869947-10-4) — different branching alters lipophilicity, crystallinity, and enzyme inhibition potency; SAR profiles may not transfer directly.
In-house synthesized lower-purity batches — impurity profiles may compromise multi-step synthesis yields and complicate purification.

4-Isobutylbenzenesulfonohydrazide Quantitative Evidence


Enhanced Dihydroorotase Inhibition Potency

4-Isobutylbenzenesulfonohydrazide demonstrates significantly greater inhibitory activity against the dihydroorotase enzyme from mouse Ehrlich ascites compared to the simpler 3-oxo-1,2,4-thiadiazine-5-carboxylic acid 1,1-dioxide scaffold (ChEMBL73819) [1][2]. The isobutyl-substituted compound showcases a 2.9-fold increase in potency, suggesting the hydrophobic isobutyl group is a critical contributor to target binding affinity.

Dihydroorotase Inhibition
Head-to-head
2.9-fold lower IC50 vs. comparator scaffold (180 µM vs. 520 µM)
Supports hit-to-lead optimization for pyrimidine biosynthesis targets.
Assay at pH 7.37, 10 µM; data from BindingDB.
Enzyme Inhibition Dihydroorotase Structure-Activity Relationship

Lipophilicity: Isobutyl vs. Sec-Butyl Isomer

The 4-isobutyl substituent confers a computable lipophilicity, a key determinant of solubility and membrane permeability. The sec-butyl isomer (CAS 869947-10-4, CID 19618218) has a computed XLogP3 of 1.8 [1]. The distinct branching of the isobutyl group alters the compound's LogP relative to this, modifying its solubility profile in organic solvents and aqueous media . This difference is critical for designing compounds with precise logP requirements for cellular assays or liquid-liquid extractions.

Lipophilicity vs. Sec-Butyl
Class-level
Isobutyl isomer expected to have a distinct LogP; sec-butyl XLogP3 reported as 1.8.
Isomer choice enables lipophilicity fine-tuning for assay media compatibility.
Computed value; experimental LogP may vary.
Physicochemical Property Lipophilicity Isomer Comparison

High Chemical Purity for Reliable Synthesis

Commercially supplied 4-isobutylbenzenesulfonohydrazide is consistently available at a standard purity of 95%, with some vendors offering it at ≥98% . This high purity is essential for its primary application as a reagent in multi-step synthesis, where impurities in sulfonohydrazide precursors can lead to low yields of the desired sulfonyl hydrazone or other sensitive intermediates.

Commercial Purity
Data to verify
95% typical (some vendors ≥98%)
Reliable purity range supports consistent multi-step synthesis performance.
Supplier-listed values; in-house QC verification recommended.
Chemical Purity Quality Control Organic Synthesis

Stable Precursor for Bioactive Hydrazones

The compound directly serves as a validated precursor to specific bioactive hydrazones. For example, its condensation product, N'-(2-hydroxy-3-methoxybenzylidene)-4-isobutylbenzenesulfonohydrazide, has been reported to possess enzyme inhibitory activity against steroid sulfatase (STS) with an IC50 of 221 nM, and against 17β-HSD1 and 17β-HSD2 with IC50s of 32 nM and 31 nM, respectively [1]. This demonstrates the value of the core sulfonohydrazide as a direct gateway to a specific, therapeutically relevant pharmacophore.

Hydrazone Bioactivity
Head-to-head
Derivative IC50: STS 221 nM, 17β-HSD1 32 nM, 17β-HSD2 31 nM
Validates parent scaffold as entry to potent steroidal enzyme inhibitor chemotypes.
Human placental microsomal/cytosolic assays.
Hydrazone Synthesis Bioactive Scaffold Targeted Library

Top Applications of 4-Isobutylbenzenesulfonohydrazide


Dihydroorotase Hit-to-Lead Programs

Capitalize on the demonstrated 2.9-fold increase in dihydroorotase inhibition potency over a simpler scaffold [1]. The compound serves as a starting point for SAR studies aimed at optimizing the hydrophobic alkyl chain to enhance binding affinity, potentially leading to novel treatments for diseases involving pyrimidine metabolism.

Steroid Sulfatase Inhibitor Synthesis

Use 4-isobutylbenzenesulfonohydrazide as a direct precursor to synthesize hydrazone derivatives, such as N'-(2-hydroxy-3-methoxybenzylidene)-4-isobutylbenzenesulfonohydrazide, which has shown potent inhibition of STS and 17β-HSDs at low nanomolar concentrations [2]. This is critical for developing new therapies for hormone-dependent cancers.

Alkyl Isomer Effects on Material Properties

Procure this compound alongside its sec-butyl isomer (CAS 869947-10-4) to conduct a systematic comparison of how the change in branching pattern affects crystallinity, solubility, and the stability of resulting metal complexes [3]. Such studies are fundamental in material science and supramolecular chemistry.

Sulfonyl Hydrazone Library Building Block

Integrate the 95%+ purity compound into automated synthesis platforms for generating diverse sulfonyl hydrazone libraries . Its defined solubility profile as a derivative of benzenesulfonohydrazide makes it a reliable building block for medicinal chemistry screening sets.

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis hit-to-lead
Dihydroorotase inhibition potency context
IC50 shift reproducibility vs. comparator scaffold
Steroid sulfatase inhibitor synthesis
Hydrazone-forming precursor for targeted libraries
Derivative IC50 confirmation in STS/17β-HSD assays
Alkyl isomer material property studies
Branching pattern effect on crystallinity and solubility
Comparative LogP and DSC/XRD profiling vs. sec-butyl isomer
Automated sulfonyl hydrazone library synthesis
Consistent 95%+ purity and defined solubility profile
Library yield and purity by HPLC/LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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